![molecular formula C15H22ClN3O2 B2664800 Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate CAS No. 1211777-96-6](/img/structure/B2664800.png)
Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate
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Description
Scientific Research Applications
Antihistamine
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Antiallergic Drug
An improved and scalable method has been developed for the synthesis of 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, a key intermediate for Cetirizine which is an antiallergic drug .
Antifungal
Piperazine derivatives, such as the one , have been found to have antifungal properties .
Antidepressant
Piperazine derivatives are also used in the synthesis of antidepressant drugs .
Antiviral
These compounds have been found to have antiviral properties .
Antitumor
Piperazine derivatives have been found to have antitumor properties .
Antipsychotic
Piperazine moiety is widely employed in drugs such as aripiprazole and quetiapine, which are used for their antipsychotic properties .
Treatment for Parkinson’s and Alzheimer’s Disease
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
properties
IUPAC Name |
ethyl N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-2-21-15(20)17-7-8-18-9-11-19(12-10-18)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIXAVBQVNYCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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